4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholino group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Addition of the Morpholino Group: The 4-methylbenzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine to form the intermediate 4-methyl-N-(morpholino)benzamide.
Incorporation of the Thiophene Ring: The final step involves the reaction of the intermediate with 2-bromothiophene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate binding to hydrophobic pockets in proteins. This compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(1-piperidino-1-(thiophen-2-yl)propan-2-yl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-methyl-N-(1-morpholino-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to the combination of the morpholino group and the thiophene ring, which confer distinct chemical and biological properties. The presence of the thiophene ring can enhance the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-7-16(8-6-14)19(22)20-15(2)18(17-4-3-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCVOSASWMLQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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